molecular formula C18H18N4O2 B11030947 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide

Cat. No.: B11030947
M. Wt: 322.4 g/mol
InChI Key: AYRDUIRZYQFCLX-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyridine ring. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with a pyridine carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce reduced quinazolinone derivatives. Substitution reactions can lead to a variety of substituted quinazolinone compounds with different functional groups.

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and pyridine carboxamides, such as:

  • N-[3-(N’-hydroxycarboxamido)-2-(2-methylpropyl)-propionyl]-O-tyrosine-N-methylamide
  • 4-oxoquinoline-3-carboxamide derivatives

Uniqueness

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-12(2)10-22-11-20-16-6-5-14(8-15(16)18(22)24)21-17(23)13-4-3-7-19-9-13/h3-9,11-12H,10H2,1-2H3,(H,21,23)

InChI Key

AYRDUIRZYQFCLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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